molecular formula C21H19ClN4O B606051 BF844 CAS No. 1404506-35-9

BF844

カタログ番号: B606051
CAS番号: 1404506-35-9
分子量: 378.9 g/mol
InChIキー: TVNSCKMVODVWRS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BF-844は、CLRN1遺伝子の変異によって引き起こされるIII型ウシャー症候群の患者における難聴の軽減の可能性があることが知られている化学化合物です 。この化合物は、in vitroおよびin vivoの両方で有望な結果を示しており、遺伝性難聴の分野における研究の重要な焦点となっています。

準備方法

合成経路と反応条件

BF-844の合成には、コア構造の形成とそれに続く官能基化を含む複数の段階が含まれます。重要なステップには通常、以下が含まれます。

    コア構造の形成: BF-844のコア構造は、芳香族化合物と窒素含有ヘテロ環を含む一連の縮合反応によって合成されます。

    官能基化: コア構造は、次に、所望の化学的特性を得るために、さまざまな置換基で官能基化されます。

工業生産方法

BF-844の工業生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスには以下が含まれます。

化学反応の分析

反応の種類

BF-844は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

主要な製品

科学研究への応用

BF-844は、以下を含む幅広い科学研究への応用があります。

    化学: BF-844は、化学反応と機構の研究において、モデル化合物として使用されています。

    生物学: 生物学研究では、BF-844は、難聴に対する遺伝子変異の影響を調べるために使用されています。

    医学: BF-844は、III型ウシャー症候群に関連する難聴の治療における潜在的な治療効果について調査されています。

    工業: BF-844は、新しい医薬品や治療薬の開発に使用されています.

科学的研究の応用

Mitigation of Hearing Loss

BF844 has been primarily studied for its role in preventing progressive hearing loss associated with the CLRN1 N48K mutation. In a mouse model mimicking USH3, this compound effectively reduced hearing loss and prevented deafness. The compound was administered intraperitoneally at varying doses, resulting in significant improvements in auditory function compared to untreated controls .

Key Findings:

  • Dose-Response Relationship: Administration of this compound at doses of 3 mg/kg and 10 mg/kg resulted in area under the curve (AUC) values of 1.76 μM.h and 1.98 μM.h, respectively .
  • Efficacy: The compound showed a potency of approximately 1.6 μM, which is comparable to known proteasome inhibitors .

Protein Stabilization

This compound acts post-translationally to stabilize mutant proteins by interacting with chaperone proteins such as HSP90 and HSP60. This stabilization is crucial for proteins that are misfolded due to genetic mutations, allowing them to escape endoplasmic reticulum-associated degradation (ERAD) processes .

Mechanism of Action:

  • Chaperone Interaction: this compound enhances the transport of non-glycosylated CLRN1 N48K to the plasma membrane, indicating its role in protein maturation and localization .
  • Increased Plasma Membrane Representation: Treatment with this compound resulted in an increase of CLRN1 N48K at the plasma membrane by approximately 6% compared to wild-type levels .

Case Study 1: Hearing Loss in USH3 Patients

A study conducted on a mouse model for USH3 demonstrated that treatment with this compound could significantly attenuate hearing loss. The findings suggest that early intervention with this compound could be beneficial for patients diagnosed with the CLRN1 N48K mutation, potentially before symptoms manifest .

Case Study 2: Safety and Pharmacokinetics

A clinical trial assessing the safety and pharmacokinetic properties of this compound is currently underway. This trial aims to evaluate the tolerability of this compound in healthy volunteers, which is a critical step toward establishing its therapeutic potential for treating conditions associated with Usher Syndrome .

Data Tables

Study Application Findings
Mouse Model StudyHearing Loss MitigationThis compound reduced progressive hearing loss; AUC values: 1.76 μM.h (3 mg/kg), 1.98 μM.h (10 mg/kg)
Protein Stabilization StudyProtein InteractionIncreased plasma membrane representation of CLRN1 N48K by ~6%
Clinical TrialSafety AssessmentOngoing study evaluating safety and pharmacokinetics in healthy volunteers

作用機序

BF-844は、III型ウシャー症候群の患者で変異しているCLRN1タンパク質を安定化させることで効果を発揮します。この化合物は、CLRN1タンパク質が細胞膜へ輸送されるのを促進し、その機能を維持します。 この機序は、変異に関連する進行性の難聴を軽減するのに役立ちます .

類似化合物との比較

類似化合物

独自性

BF-844は、CLRN1タンパク質に対する特異的な作用においてユニークであり、III型ウシャー症候群の研究と治療のための貴重な化合物となっています。 CLRN1タンパク質を安定化させ、細胞膜への輸送を促進する能力は、他の類似化合物とは異なります .

生物活性

BF844 is a small molecule designed to mitigate hearing loss associated with Usher syndrome type 3 (USH3), specifically targeting the CLRN1 N48K mutation. This compound has shown promising results in preclinical studies, particularly in mouse models that replicate the progressive hearing loss characteristic of this genetic condition. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

This compound primarily functions by stabilizing the misfolded CLRN1 N48K protein, enhancing its trafficking to the plasma membrane. This is critical because improper localization of CLRN1 contributes to auditory deficits in affected individuals. The compound interacts with heat shock proteins (HSPs), particularly HSP60 and HSP90, which are involved in protein folding and stabilization.

Inhibition of HSP Activity

  • HSP60 Inhibition : this compound has demonstrated a significant inhibitory effect on HSP60, achieving approximately 87% inhibition at concentrations around 0.846 µM . This suggests that this compound's primary mechanism may involve disrupting the chaperone activity of HSP60, which is crucial for proper protein folding .
  • HSP90 Inhibition : The compound moderately inhibits HSP90, with about 40% inhibition observed at higher molar excesses. However, this effect is less pronounced than that on HSP60, indicating that HSP90 inhibition may not be the main pathway through which this compound exerts its effects .

Mouse Model Studies

Research conducted using a mouse model for USH3 has shown that this compound effectively attenuates hearing loss:

  • Dosing and Administration : this compound was administered intraperitoneally at doses of 3 mg/kg and 10 mg/kg to postnatal day 6 (P6) and day 20 (P20) mice, respectively. The area under the curve (AUC) for drug exposure was estimated to be around 7.5 μM.h for these doses .
  • Auditory Brainstem Response (ABR) : Studies indicated that this compound-treated mice exhibited significantly improved ABR thresholds compared to untreated controls, demonstrating its potential to preserve auditory function .

Summary of Findings

Study ComponentResult
Inhibition of HSP60 87% at 0.846 µM
Inhibition of HSP90 40% at higher molar excess
AUC Values in Mice 7.5 μM.h estimated
ABR Threshold Improvement Significant reduction in thresholds in treated mice

Clinical Implications

The implications of this compound extend beyond USH3 as it may also be applicable to other monogenic disorders caused by point mutations that destabilize protein products. The ability to stabilize such proteins could lead to broader therapeutic applications.

Future Directions

Further research is required to explore:

  • The long-term efficacy and safety of this compound in larger animal models.
  • Potential clinical trials for early intervention in at-risk populations identified through genetic screening.
  • Mechanistic studies to fully elucidate the pathways through which this compound acts on cellular processes.

特性

IUPAC Name

1-(4-chloro-3,5-diphenylpyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c1-21(2,27)13-26-20-16(18(25-26)14-9-5-3-6-10-14)17(22)19(23-24-20)15-11-7-4-8-12-15/h3-12,27H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNSCKMVODVWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C2=NN=C(C(=C2C(=N1)C3=CC=CC=C3)Cl)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404506-35-9
Record name BF-844
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1404506359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BF-844
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW4QOD73S3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To cooled (cooling bath −15° C.) conc. HCl (9 mL) was added sodium nitrite in one portion (121 mg, 1.75 mmol) and the suspension was left to stir for 10 min after which 1-(5-amino-3-phenyl-4-(phenylethynyl)-1H-pyrazol-1-yl)-2-methylpropan-2-ol (290 mg, 0.88 mmol) was added. After 5 min, the cooling bath was removed and the reaction mixture was stirred at room temperature for 3 h. The reaction was cooled again (0° C.) and DCM was added followed by water. The aqueous phase was extracted with DCM and the organic phases were combined, dried over MgSO4, filtered and evaporated. Crude material was purified by column chromatography (silica gel, gradient 0 to 50% ethyl acetate/isohexane) yielding 1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol as an orange oil (56 mg). The material obtained was further purified by preparative HPLC, yielding 34 mg of Compound 85 as a solid.
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(5-amino-3-phenyl-4-(phenylethynyl)-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Quantity
290 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
BF844
Reactant of Route 2
BF844
Reactant of Route 3
Reactant of Route 3
BF844
Reactant of Route 4
Reactant of Route 4
BF844
Reactant of Route 5
Reactant of Route 5
BF844
Reactant of Route 6
Reactant of Route 6
BF844

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。